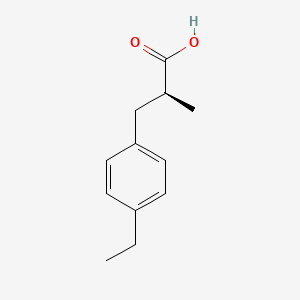
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is one of the most commonly used drugs worldwide, with a wide range of applications in both clinical and research settings. In
科学的研究の応用
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research. It is commonly used as a reference drug in pharmacological studies to compare the efficacy and safety of other NSAIDs. It has also been used in studies investigating the role of inflammation in various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been used in studies investigating the effects of NSAIDs on bone metabolism and the immune system.
作用機序
The mechanism of action of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid reduces the production of prostaglandins, which results in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid are well-documented. In addition to its anti-inflammatory, analgesic, and antipyretic effects, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to have antioxidant properties. It has also been shown to reduce platelet aggregation, which may have implications for cardiovascular disease prevention. However, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has also been associated with gastrointestinal and renal toxicity, which limits its long-term use.
実験室実験の利点と制限
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Additionally, its effects can be easily measured using standard laboratory techniques. However, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid also has several limitations. Its effects are not specific to any particular cell type or tissue, which may limit its usefulness in some studies. Additionally, its toxicity profile may limit its use in long-term studies.
将来の方向性
There are several future directions for research involving (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid. One area of interest is the development of more specific COX inhibitors that have fewer side effects than (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid. Another area of interest is the investigation of the effects of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid on the microbiome, which may have implications for its long-term use. Additionally, (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has been shown to have potential as a neuroprotective agent, and further research in this area may lead to new treatments for neurodegenerative diseases. Finally, the use of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid in combination with other drugs, such as chemotherapeutic agents, is an area of active research.
Conclusion
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, or (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid, is a widely used NSAID with a well-established mechanism of action. Its anti-inflammatory, analgesic, and antipyretic effects make it a valuable tool in both clinical and research settings. However, its toxicity profile and lack of specificity may limit its long-term use. Future research in the development of more specific COX inhibitors, investigation of the effects on the microbiome, and potential neuroprotective effects may lead to new treatments for a variety of diseases.
合成法
The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves the condensation of 4-isobutylacetophenone with ethyl chloroformate, followed by hydrolysis and decarboxylation. The resulting product is then purified by recrystallization to obtain pure (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid.
特性
IUPAC Name |
(2S)-3-(4-ethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


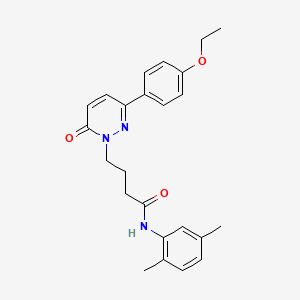
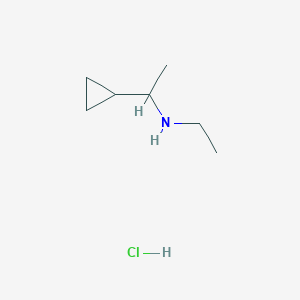
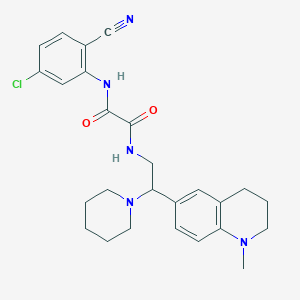
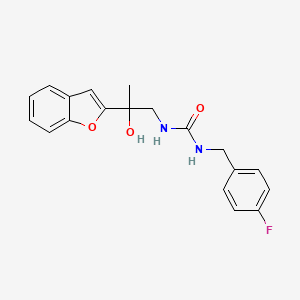
![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)
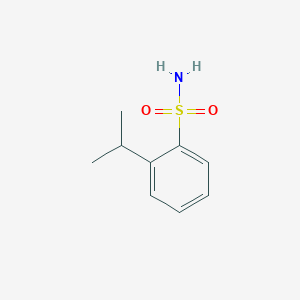
![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)
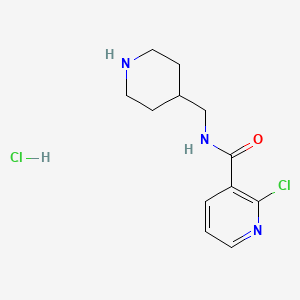
![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)
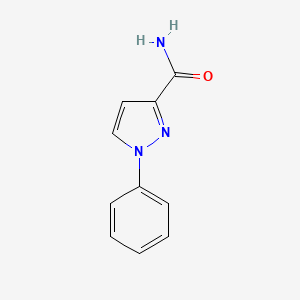

![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)
